Tropisetron hydrochloride

Description

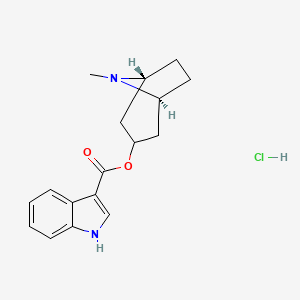

This compound is the hydrochloride salt form of tropisetron, a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, with antinauseant and antiemetic activities. Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.

An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEGSJAEZIGKSA-KOQCZNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909756 | |

| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105826-92-4 | |

| Record name | Tropisetron monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPISETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropisetron Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron (B1223216) hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily recognized for its antiemetic properties in managing chemotherapy- and radiotherapy-induced nausea and vomiting.[1][2][3] Beyond this well-established role, emerging research has illuminated a more complex pharmacological profile, highlighting its activity as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This dual mechanism of action underlies its potential therapeutic applications in a range of conditions beyond emesis, including inflammatory disorders and neurological diseases.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of tropisetron, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Tropisetron's primary mechanism of action is the competitive and selective antagonism of 5-HT3 receptors. These ligand-gated ion channels are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][6][7] By blocking the binding of serotonin to these receptors, tropisetron effectively suppresses the signaling cascade that initiates the vomiting reflex.[8]

In addition to its 5-HT3 receptor antagonism, tropisetron acts as a partial agonist at α7 nicotinic acetylcholine receptors.[4][5] This interaction is crucial for its observed anti-inflammatory and potential neuroprotective effects. Activation of α7nAChRs can modulate inflammatory responses and influence cognitive processes.[3][4]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for tropisetron hydrochloride's interaction with its primary targets.

| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |

| 5-HT3 Receptor | Tropisetron | Human | Radioligand Binding | 5.3 | [9] |

| α7 Nicotinic Acetylcholine Receptor | Tropisetron | Human | Radioligand Binding | 6.9 | [9] |

| α4β2 Nicotinic Acetylcholine Receptor | Tropisetron | Human | Radioligand Binding | >10,000 | [6] |

Table 1: Comparative Binding Affinities of Tropisetron. This table illustrates tropisetron's high and comparable affinity for both the 5-HT3 and α7 nicotinic acetylcholine receptors, with significantly lower affinity for the α4β2 nicotinic receptor subtype.

| Receptor Target | Ligand | Assay Type | IC50 (nM) | EC50 (µM) | Reference |

| 5-HT3 Receptor | Tropisetron | - | 70.1 ± 0.9 | - | |

| α7 Nicotinic Acetylcholine Receptor | Tropisetron (agonist) | Electrophysiology (Xenopus oocytes) | - | ~2.4 | [3][8] |

| α7β2 Nicotinic Acetylcholine Receptor | Tropisetron (agonist) | Electrophysiology (Xenopus oocytes) | - | ~1.5 | [3][8] |

| α3β4 Nicotinic Acetylcholine Receptor | Tropisetron (antagonist) | Electrophysiology (Xenopus oocytes) | 1.8 | - | [6] |

Table 2: Functional Potencies of Tropisetron. This table presents the functional activity of tropisetron at various receptors, highlighting its antagonist effect at the 5-HT3 receptor and partial agonist activity at the α7 and α7β2 nicotinic acetylcholine receptors.

Signaling Pathways

Tropisetron's engagement with its target receptors initiates a cascade of downstream signaling events.

5-HT3 Receptor Antagonism Signaling

As a competitive antagonist, tropisetron blocks the influx of cations that is normally triggered by serotonin binding to the 5-HT3 receptor. This action prevents the depolarization of neurons involved in the emetic reflex.

Figure 1. 5-HT3 Receptor Antagonism by Tropisetron.

α7 Nicotinic Acetylcholine Receptor Agonism and Anti-inflammatory Signaling

Tropisetron's partial agonism at α7nAChRs leads to the influx of calcium ions, which acts as a second messenger to trigger various anti-inflammatory pathways.[6] This includes the inhibition of pro-inflammatory cytokine production through the modulation of transcription factors such as NF-κB, NFAT, and AP-1, and the inhibition of the p38 MAPK and CREB pathways.[4][9] Tropisetron has also been shown to target the calcineurin pathway, contributing to its immunosuppressive effects.[5][10]

Figure 2. Tropisetron's Anti-inflammatory Signaling via α7nAChR.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT3 Receptor

This protocol determines the binding affinity (Ki) of tropisetron for the 5-HT3 receptor.

Objective: To quantify the affinity of tropisetron for the human 5-HT3 receptor expressed in a cell line.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [3H]Granisetron (a high-affinity 5-HT3 receptor antagonist).

-

Assay Buffer: HEPES buffer (pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor ligand (e.g., 10 µM tropisetron or 1 mM quipazine).[11]

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of tropisetron.

-

Incubation: Add a fixed concentration of [3H]Granisetron (e.g., 0.75 nM) and varying concentrations of tropisetron to the wells containing the membrane preparation.[11] Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.[2][6]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the tropisetron concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp Electrophysiology for α7nAChR

This protocol assesses the functional activity (agonist or antagonist) of tropisetron at the α7nAChR.

Objective: To determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of tropisetron at human α7nAChRs expressed in Xenopus oocytes.[6]

Materials:

-

Expression System: Xenopus laevis oocytes.

-

Receptor cRNA: cRNA encoding the human α7nAChR subunit.

-

Recording Solution: Ba2+ Ringer's solution.

-

Test Compound: this compound.

-

Agonist (for antagonist testing): Acetylcholine.

-

Instrumentation: Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation: Inject Xenopus oocytes with cRNA for the human α7nAChR and incubate for 2-5 days to allow for receptor expression.[6]

-

Electrophysiological Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[6]

-

Agonist Testing: Apply increasing concentrations of tropisetron to the oocyte and measure the evoked inward current.

-

Antagonist Testing: Co-apply a known α7nAChR agonist (e.g., acetylcholine) with increasing concentrations of tropisetron and measure the inhibition of the agonist-evoked current.

-

Data Analysis: Construct concentration-response curves and fit the data using a suitable pharmacological model to determine EC50 or IC50 values.[6]

Figure 4. Experimental Workflow for Two-Electrode Voltage Clamp.

Conclusion

This compound exhibits a multifaceted mechanism of action, primarily characterized by its potent antagonism of 5-HT3 receptors and its partial agonism at α7 nicotinic acetylcholine receptors. This dual activity not only explains its efficacy as an antiemetic but also provides a strong rationale for its investigation in inflammatory and neurological conditions. The experimental protocols detailed herein provide a framework for the continued exploration of tropisetron's pharmacological properties and the development of novel therapeutics targeting these pathways. A thorough understanding of its molecular interactions and downstream signaling is paramount for researchers and drug development professionals seeking to harness the full therapeutic potential of this compound.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 10. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]

Tropisetron Hydrochloride Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron (B1223216) hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is well-established clinically for the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Beyond this primary mechanism, emerging research has illuminated a broader pharmacological profile for tropisetron, most notably its activity as a partial agonist at the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4] This dual activity implicates tropisetron in a variety of cellular signaling pathways that extend beyond antiemesis to include anti-inflammatory, neuroprotective, and immunomodulatory effects.[5][6][7] This technical guide provides an in-depth analysis of the core signaling pathways modulated by tropisetron hydrochloride, presenting quantitative data, detailed experimental protocols, and visual diagrams to support further research and drug development efforts.

Core Signaling Pathways

Tropisetron's pharmacological effects are primarily mediated through its interaction with two distinct ligand-gated ion channels: the 5-HT3 receptor and the α7 nicotinic acetylcholine receptor.

5-HT3 Receptor Antagonism

The canonical signaling pathway for tropisetron involves the competitive blockade of 5-HT3 receptors.[8][9] These receptors are predominantly located on peripheral vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][8]

Mechanism of Action:

-

Serotonin (B10506) (5-HT) Release: Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin.[9][10]

-

5-HT3 Receptor Activation: Serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a depolarizing current through the influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+).

-

Signal Transduction: This depolarization generates an action potential that travels to the nucleus of the solitary tract (NTS) and the area postrema in the brainstem, which are key components of the vomiting reflex arc.

-

Tropisetron Blockade: Tropisetron, due to its structural similarity to serotonin, binds to the 5-HT3 receptor with high affinity but does not activate it.[10] By competitively inhibiting serotonin binding, tropisetron prevents the initiation of the signaling cascade that leads to nausea and vomiting.[1][8]

Diagram: 5-HT3 Receptor Antagonism by Tropisetron

Caption: Antagonism of the 5-HT3 receptor by tropisetron to prevent nausea and vomiting.

Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism

Tropisetron also functions as a high-affinity partial agonist at the α7nAChR.[4] This receptor is widely expressed in the central nervous system, including the hippocampus and cortex, as well as on immune cells, keratinocytes, and fibroblasts.[3][7] Activation of α7nAChR by tropisetron initiates several downstream signaling cascades with anti-inflammatory and neuroprotective consequences.

Downstream Signaling Pathways:

-

PI3K/Akt Pathway: Activation of α7nAChR by tropisetron can lead to the phosphorylation and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[6] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6]

-

JAK2/STAT3 Pathway: Tropisetron-mediated α7nAChR activation has been shown to suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathway.[6] This pathway is often activated by pro-inflammatory cytokines.

-

NF-κB Pathway: Tropisetron can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[7] This inhibition can occur through various mechanisms, including the modulation of upstream kinases.

-

p38 MAPK Pathway: Some studies suggest that the anti-inflammatory effects of tropisetron are mediated through the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) activation.

-

Calcineurin Pathway: Tropisetron has been shown to inhibit the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5] Calcineurin plays a crucial role in T-cell activation and the transcription of inflammatory cytokines.[5]

Diagram: Tropisetron's α7nAChR-Mediated Signaling Pathways

Caption: Tropisetron's activation of α7nAChR and modulation of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound at its primary targets.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| 5-HT3 | Human | [3H]Granisetron | 0.32 | Not specified |

| 5-HT3 | Rat | [3H]GR65630 | 0.95 | Not specified |

| α7nAChR | Human | [125I]α-Bungarotoxin | 6.9 | [4] |

| α4β2nAChR | Human | [3H]Epibatidine | >10,000 | [4] |

Table 2: Functional Potencies (IC50/EC50)

| Receptor/Assay | Species/Cell Line | Activity | Potency (nM) | Reference |

| 5-HT3 Receptor | Human (HEK293 cells) | Antagonist (IC50) | 0.6 | Not specified |

| α7nAChR | Human (Xenopus oocytes) | Partial Agonist (EC50) | 790 | [4] |

| α7nAChR | Rat (PC12 cells) | Partial Agonist (EC50) | 2,400 | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of tropisetron for the 5-HT3 receptor through competitive displacement of a radiolabeled antagonist.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]Granisetron (specific activity ~85 Ci/mmol).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine in the following order:

-

50 µL of assay buffer.

-

25 µL of various concentrations of unlabeled tropisetron (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron) for non-specific binding.

-

25 µL of [3H]Granisetron (final concentration ~0.5 nM).

-

100 µL of cell membrane preparation (containing ~50 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of tropisetron that inhibits 50% of specific [3H]Granisetron binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of tropisetron to the 5-HT3 receptor.

Whole-Cell Patch-Clamp Electrophysiology for α7nAChR

Objective: To characterize the functional activity of tropisetron as a partial agonist at the human α7nAChR expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7nAChR subunit.

-

Two-electrode voltage-clamp setup.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

This compound.

-

Acetylcholine (ACh) as a full agonist.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with approximately 50 ng of human α7nAChR cRNA. Incubate the oocytes for 2-5 days at 18°C.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). Clamp the membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply increasing concentrations of tropisetron to the oocyte via the perfusion system and record the inward current response. To determine partial agonist activity, apply a maximal effective concentration of the full agonist ACh, followed by co-application of ACh and tropisetron.

-

Data Analysis: Construct concentration-response curves for tropisetron and ACh. Fit the data to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the maximal current response (Imax) for each compound. The partial agonist activity of tropisetron is determined by comparing its Imax to that of ACh.

Diagram: Whole-Cell Patch-Clamp Workflow

Caption: Workflow for characterizing the functional activity of tropisetron at α7nAChR.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine if tropisetron induces the phosphorylation of Akt via α7nAChR activation in a cellular model.

Materials:

-

PC-12 cells (or another suitable cell line expressing α7nAChR).

-

This compound.

-

Methyllycaconitine (MLA), a selective α7nAChR antagonist.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

-

HRP-conjugated goat anti-rabbit IgG secondary antibody.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Culture PC-12 cells to 80-90% confluency. Pre-treat a subset of cells with MLA (100 nM) for 30 minutes. Stimulate the cells with tropisetron (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt, typically 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

This compound exhibits a complex signaling profile, acting as a potent antagonist at 5-HT3 receptors and a partial agonist at α7nAChRs. Its well-characterized antiemetic effects are directly attributable to the blockade of serotonergic signaling in the gut and brainstem. The engagement of the α7nAChR opens up a broader therapeutic potential for tropisetron, with downstream modulation of key pathways involved in inflammation and cell survival, such as PI3K/Akt, JAK2/STAT3, and NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted signaling landscape of tropisetron and to unlock its full therapeutic potential in a range of disease states.

References

- 1. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Tropisetron Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron hydrochloride, a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor and a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), is a clinically significant compound primarily used for the management of chemotherapy-induced nausea and vomiting.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its specific binding characteristics to these and other neuroreceptors. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Receptor Binding Affinity Profile

The binding affinity of this compound has been characterized across a range of receptors, with its primary targets being the 5-HT3 and α7 nicotinic acetylcholine receptors. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Quantitative Binding Data

The following tables summarize the reported binding affinities of Tropisetron for various receptors. These values have been compiled from multiple in vitro studies.

Table 1: High-Affinity Receptor Binding Profile of Tropisetron

| Receptor | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT3 | - | - | - | 5.3 | 70.1 ± 0.9 | [1][2] |

| α7-Nicotinic Acetylcholine | - | - | - | 6.9 | - | [1] |

Table 2: Moderate to Low-Affinity and Other Receptor Interactions

| Receptor/Target | Species | Assay Type | Ligand | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference(s) |

| Nicotinic Acetylcholine α4β2 | - | Binding affinity | - | 4.26 | 55000 | - | - | [5] |

| 5-HT4 | Mouse | - | - | 6.2 | - | - | - | [5] |

| Dopamine D2 | Rat | Binding affinity | - | - | - | <6 | >1000 | [5] |

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, Tropisetron) and its receptor.

Competitive Radioligand Binding Assay for 5-HT3 Receptor

This protocol outlines a typical procedure for determining the binding affinity of Tropisetron for the 5-HT3 receptor using a competitive radioligand binding assay.

Objective: To determine the Ki of Tropisetron for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 receptor antagonist.

Materials:

-

Receptor Source: Cell membranes prepared from cells expressing the human 5-HT3 receptor.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope (e.g., [3H]Granisetron).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity 5-HT3 receptor antagonist (e.g., unlabeled Granisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[6]

-

Assay Setup: Prepare a series of reaction tubes.

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the receptor membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of the non-labeled antagonist, and the receptor membrane preparation.

-

Competitive Binding: Add assay buffer, the radioligand, varying concentrations of Tropisetron, and the receptor membrane preparation.

-

-

Incubation: Incubate all tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Tropisetron concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Tropisetron.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The interaction of Tropisetron with its target receptors initiates or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.

5-HT3 Receptor Antagonism and Downstream Effects

As a competitive antagonist, Tropisetron blocks the binding of serotonin (B10506) to 5-HT3 receptors.[7] These receptors are ligand-gated ion channels, and their activation by serotonin leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. By preventing this, Tropisetron inhibits the initiation of the vomiting reflex, which is a key aspect of its antiemetic effect.[8][9]

Figure 1: 5-HT3 Receptor Antagonism by Tropisetron.

α7-Nicotinic Acetylcholine Receptor Agonism and Anti-Inflammatory Signaling

Tropisetron acts as a partial agonist at α7-nAChRs.[1] Activation of these receptors has been linked to anti-inflammatory effects through the cholinergic anti-inflammatory pathway. This pathway involves the inhibition of pro-inflammatory cytokine production. Studies have shown that Tropisetron can inhibit the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are crucial for the inflammatory response.[2]

Figure 2: α7-nAChR Agonism and Anti-Inflammatory Pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound like Tropisetron.

Figure 3: Workflow for a Competitive Binding Assay.

Conclusion

This compound exhibits a distinct receptor binding profile, characterized by high affinity for 5-HT3 and α7-nicotinic acetylcholine receptors. This dual activity as a potent 5-HT3 antagonist and an α7-nAChR partial agonist underpins its primary antiemetic effects and suggests potential therapeutic applications in inflammatory conditions. The standardized experimental protocols, such as competitive radioligand binding assays, are essential for the precise quantification of these interactions. The elucidation of the downstream signaling pathways provides a deeper understanding of the molecular mechanisms driving the pharmacological effects of Tropisetron. This guide serves as a foundational resource for further research and development involving this multifaceted compound.

References

- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacodynamics of Tropisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride, a well-established antiemetic agent, exhibits a complex and multifaceted in vivo pharmacodynamic profile. Primarily recognized for its potent and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor, tropisetron's therapeutic actions extend beyond the management of chemotherapy-induced and postoperative nausea and vomiting. Notably, it also functions as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a property that underpins its emerging potential in treating a range of central nervous system disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of tropisetron, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the intricate signaling pathways it modulates.

Core Pharmacodynamic Mechanisms

Tropisetron's in vivo effects are predominantly mediated through its interaction with two distinct ligand-gated ion channels:

-

5-HT3 Receptor Antagonism: Tropisetron competitively blocks 5-HT3 receptors located on peripheral vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] This blockade prevents the binding of serotonin, which is released by enterochromaffin cells in response to stimuli like chemotherapeutic agents, thereby inhibiting the emetic reflex.[1][3]

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR) Partial Agonism: Tropisetron acts as a partial agonist at α7nAChRs, which are widely expressed in the central nervous system, including the hippocampus and cortex, as well as on immune cells.[4][5] This interaction is implicated in its pro-cognitive, neuroprotective, and anti-inflammatory effects.[6][7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters of tropisetron's in vivo activity across various preclinical models.

Table 1: Receptor Binding Affinity

| Receptor | Species | Preparation | Value (Ki) | Reference |

| 5-HT3 | - | - | 3 nM | [7] |

| α7nAChR | - | - | 470 nM | [7] |

Table 2: In Vivo Efficacy in Animal Models

| Pharmacological Effect | Animal Model | Species | Effective Dose Range | Key Findings | Reference |

| Antiemetic | Cisplatin-induced emesis | Suncus murinus | ID50: 0.52 mg/kg (p.o.) | Dose-dependent reduction in emetic episodes. | [8] |

| Cisplatin-induced emesis | Ferret | - | Effective in preventing acute and delayed emesis. | [9] | |

| Cognitive Enhancement | Novel Object Recognition | Rat | 2.5 - 3.0 mg/kg (i.p.) | Improved recognition memory. | [10][11] |

| Alzheimer's Disease Model (J20 mice) | Mouse | 0.5 mg/kg/day | Improved spatial and working memory. | [7] | |

| Anti-inflammatory | Acetic acid-induced colitis | Rat | 2 mg/kg (i.p. or i.r.) | Reduced macroscopic and microscopic colon damage, decreased MPO and MDA levels. | [12] |

| Spared Nerve Injury (neuropathic pain) | Rat | Intrathecal administration | Alleviated mechanical allodynia and thermal hyperalgesia. | [6][13] | |

| Anti-fibrotic | Bleomycin-induced scleroderma | Mouse | 10 µg daily (s.c.) | Prevented and reduced established skin fibrosis. | [14][15] |

| Anti-epileptic | Pilocarpine-induced temporal lobe epilepsy | Rat | i.p. injection for 3 weeks | Significantly reduced spontaneous recurrent seizures and improved cognitive function. | [2][3][16] |

| Anti-cancer | Lewis Lung Carcinoma | Mouse | 5 - 10 mg/kg (i.p.) | Significantly reduced tumor size. | [17][18] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vivo experiments that have been instrumental in characterizing the pharmacodynamics of tropisetron.

Cisplatin-Induced Emesis in the Ferret

This model is a gold standard for evaluating antiemetic drugs.

-

Animals: Male ferrets are commonly used.

-

Induction of Emesis: A high dose of cisplatin (B142131) (e.g., 5-10 mg/kg, i.p.) is administered to induce both acute (first 24 hours) and delayed (24-72 hours) emesis.[9]

-

Drug Administration: Tropisetron is typically administered prophylactically before cisplatin injection.

-

Parameters Measured: The primary endpoints are the number of retches and vomits, and the latency to the first emetic episode.[19]

-

Workflow:

Novel Object Recognition (NOR) Test in Rats

The NOR test is widely used to assess recognition memory.[20][21]

-

Apparatus: An open-field box.

-

Procedure:

-

Habituation: Rats are allowed to explore the empty box.

-

Training (T1): Two identical objects are placed in the box, and the rat is allowed to explore them for a set time (e.g., 3 minutes).[22]

-

Inter-trial Interval (ITI): A delay is introduced (e.g., 24-48 hours).

-

Testing (T2): One of the original objects is replaced with a novel object, and the rat's exploration time of each object is recorded.[22]

-

-

Drug Administration: Tropisetron is typically administered before the training or testing phase.[10]

-

Parameters Measured: The primary endpoint is the discrimination index (DI), calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time. A higher DI indicates better recognition memory.

Bleomycin-Induced Scleroderma in Mice

This model is used to study skin fibrosis.[23][24]

-

Induction of Fibrosis: Bleomycin (e.g., 10 µg in 100 µl saline) is injected subcutaneously into the backs of mice daily for a period of weeks (e.g., 3-4 weeks).[15][24]

-

Drug Administration: Tropisetron can be administered prophylactically (co-treatment with bleomycin) or therapeutically (after fibrosis is established).[15]

-

Parameters Measured:

-

Dermal thickness.

-

Collagen content (e.g., via hydroxyproline (B1673980) assay).

-

Histological analysis of skin sections (e.g., Masson's trichrome staining).[15][23]

-

Gene expression of collagen types I and III.[15]

-

Pilocarpine-Induced Temporal Lobe Epilepsy in Rats

This model is used to investigate anti-epileptic effects.

-

Induction of Epilepsy: Status epilepticus is induced by an injection of pilocarpine. This leads to the development of spontaneous recurrent seizures (SRS) over time.

-

Drug Administration: Tropisetron is administered intraperitoneally over a period of weeks (e.g., 3 weeks) after the induction of epilepsy.[3][16]

-

Parameters Measured:

Lewis Lung Carcinoma Model in Mice

This model is used to assess anti-cancer properties.

-

Tumor Induction: Lewis lung carcinoma cells are injected to induce tumor formation.[17]

-

Drug Administration: Tropisetron (e.g., 5 or 10 mg/kg, i.p.) is administered to tumor-bearing mice.[17]

-

Parameters Measured:

Signaling Pathways Modulated by Tropisetron

The diverse in vivo effects of tropisetron are a result of its ability to modulate multiple intracellular signaling pathways, primarily through its action on α7nAChRs.

Anti-inflammatory and Neuroprotective Signaling

In models of neuropathic pain and neurodegenerative diseases, tropisetron's activation of α7nAChRs leads to the inhibition of pro-inflammatory pathways.[1][13]

Immunomodulatory Signaling in T-Cells

Tropisetron has been shown to inhibit T-cell activation, an effect that may be independent of 5-HT3 receptor antagonism and contributes to its anti-inflammatory properties.

Conclusion

The in vivo pharmacodynamics of tropisetron hydrochloride are characterized by a dual mechanism of action involving both 5-HT3 receptor antagonism and α7nAChR partial agonism. While its antiemetic properties are well-established and directly linked to 5-HT3 receptor blockade, its engagement of α7nAChRs opens up a wide array of therapeutic possibilities. Preclinical in vivo studies have provided compelling evidence for its efficacy in models of cognitive impairment, neuroinflammation, neuropathic pain, fibrosis, epilepsy, and cancer. The detailed experimental protocols and signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the full therapeutic potential of this versatile molecule. Future research should focus on elucidating the precise contribution of each receptor system to its diverse pharmacological effects and translating these promising preclinical findings into clinical applications.

References

- 1. Activation of alpha-7 nicotinic acetylcholine receptor by tropisetron mitigates 3-nitropropionic acid-induced Huntington's disease in rats: Role of PI3K/Akt and JAK2/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tropisetron, an Antiemetic Drug, Exerts an Anti-Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropisetron, an Antiemetic Drug, Exerts an Anti‐Epileptic Effect Through the Activation of α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multi-functional drug tropisetron binds APP and normalizes cognition in a murine Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tropisetron enhances recognition memory in ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tropisetron attenuates neuroinflammation and chronic neuropathic pain via α7nAChR activation in the spinal cord in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tropisetron suppresses collagen synthesis in skin fibroblasts via α7 nicotinic acetylcholine receptor and attenuates fibrosis in a scleroderma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Tropisetron attenuates tumor growth and progression in an experimental model of mouse lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 20. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

Tropisetron Hydrochloride: A Technical Guide to its Dual Antagonism of 5-HT3 and α7-nAChR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride, a well-established serotonin (B10506) 5-HT3 receptor antagonist, has garnered significant scientific attention for its dual pharmacological action, which also encompasses potent modulation of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This technical guide provides an in-depth exploration of this dual antagonism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The unique ability of tropisetron to interact with both of these critical receptors opens avenues for novel therapeutic strategies in a range of disorders, from chemotherapy-induced nausea and vomiting to cognitive deficits in neurological and psychiatric conditions. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the multifaceted pharmacology of tropisetron.

Introduction

Tropisetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. This action is the primary mechanism behind its well-established efficacy as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy[1]. The 5-HT3 receptors are located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.[1] By blocking these receptors, tropisetron effectively inhibits the vomiting reflex initiated by the release of serotonin from enterochromaffin cells in the gut[2].

More recently, research has unveiled a second significant pharmacological property of tropisetron: its activity as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR)[3]. This receptor, another ligand-gated ion channel, is implicated in a variety of cognitive functions, including learning, memory, and attention. The dual activity of tropisetron as both a 5-HT3 antagonist and an α7-nAChR partial agonist makes it a molecule of considerable interest for its potential therapeutic applications beyond emesis, particularly in the realm of cognitive enhancement for conditions such as Alzheimer's disease and schizophrenia.

Quantitative Pharmacological Profile

The dual antagonism of tropisetron is characterized by its high binding affinity and functional potency at both the 5-HT3 and α7-nACh receptors. The following tables summarize the key quantitative data from various in vitro and functional assays.

Table 1: Binding Affinities of Tropisetron

| Receptor Subtype | Ligand | K i (nM) | Assay Type | Species/System |

| 5-HT3 Receptor | Tropisetron | 5.3 | Radioligand Binding | Not Specified |

| α7 nAChR | Tropisetron | 6.9 | Radioligand Binding | Not Specified |

| α4β2 nAChR | Tropisetron | >10,000 | Radioligand Binding | Not Specified |

Table 2: Functional Potencies of Tropisetron

| Receptor Subtype | Ligand | EC50/IC50 (nM) | Assay Type | Species/System |

| α7 nAChR (agonist) | Tropisetron | ~2400 (EC50) | Electrophysiology | Xenopus oocytes |

| α7β2 nAChR (agonist) | Tropisetron | ~1500 (EC50) | Electrophysiology | Xenopus oocytes |

| α3β4 nAChR (antagonist) | Tropisetron | 1.8 (IC50) | Electrophysiology | Xenopus oocytes |

| 5-HT3 Receptor (antagonist) | Tropisetron | 70.1 (IC50) | Functional Assay | Not Specified |

Signaling Pathways

The distinct signaling mechanisms of the 5-HT3 and α7-nACh receptors are central to understanding the physiological effects of tropisetron.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, primarily Na+ and K+, with a smaller permeability to Ca2+[4][5]. Upon binding of serotonin (5-HT), the channel opens, leading to rapid depolarization of the neuronal membrane. This excitatory signal is fundamental to the transmission of emetic signals from the periphery to the central nervous system.

α7-Nicotinic Acetylcholine Receptor Signaling

The α7-nAChR is also a ligand-gated ion channel, but with a particularly high permeability to Ca2+[6][7]. Activation of the α7-nAChR by an agonist like acetylcholine, or a partial agonist like tropisetron, leads to a significant influx of Ca2+. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events that can modulate neurotransmitter release, gene expression, and synaptic plasticity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of tropisetron's dual antagonism. The following sections provide representative protocols for key in vitro assays.

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of tropisetron for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A receptor[8].

-

Radioligand: [3H]granisetron (a high-affinity 5-HT3 receptor antagonist).

-

Competitor: Tropisetron hydrochloride.

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane preparation (typically 10-20 µg of protein).

-

50 µL of [3H]granisetron at a fixed concentration (e.g., 0.5 nM).

-

50 µL of tropisetron at various concentrations (e.g., 10^-11 to 10^-5 M) or buffer for total binding.

-

For non-specific binding, add a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM unlabeled granisetron).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tropisetron concentration.

-

Determine the IC50 value (the concentration of tropisetron that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp Electrophysiology for α7-nAChR

This protocol describes the use of two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes to characterize the functional activity of tropisetron at the α7-nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA encoding the human α7-nAChR subunit.

-

Injection System: Nanoject or similar microinjection apparatus.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Two-Electrode Voltage Clamp Amplifier and Data Acquisition System.

-

Perfusion System.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject each oocyte with approximately 50 nL of α7-nAChR cRNA (e.g., 1 ng/oocyte).

-

Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Functional Assay (Partial Agonist Activity):

-

Perfuse the oocyte with increasing concentrations of tropisetron and record the evoked inward currents.

-

Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the tropisetron concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value.

-

-

Functional Assay (Antagonist Activity - if applicable):

-

Co-apply a known α7-nAChR agonist (e.g., acetylcholine) at a fixed concentration with increasing concentrations of the test compound.

-

Measure the inhibition of the agonist-evoked current.

-

Construct a concentration-inhibition curve to determine the IC50 value.

-

Clinical and Research Implications

The dual pharmacological profile of tropisetron has significant implications for both clinical practice and future drug development.

-

Antiemetic Efficacy: The primary clinical application of tropisetron remains the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting, a use supported by extensive clinical data[9][10].

-

Cognitive Enhancement: The partial agonist activity of tropisetron at α7-nAChRs has prompted investigation into its potential for treating cognitive deficits in disorders such as schizophrenia and Alzheimer's disease. Clinical studies have shown that tropisetron can improve cognitive function and sensory gating deficits in patients with schizophrenia[1][6][9][10][11]. Preclinical studies in animal models of Alzheimer's disease have also demonstrated that tropisetron can improve memory and reduce amyloid-beta pathology[8][12][13].

-

Neuroprotection: The activation of α7-nAChRs is also associated with neuroprotective effects, suggesting that tropisetron may have a role in mitigating neuronal damage in various neurological conditions.

Conclusion

This compound possesses a unique and clinically relevant dual mechanism of action, acting as a potent antagonist of the 5-HT3 receptor and a partial agonist of the α7-nAChR. This technical guide has provided a comprehensive overview of this dual antagonism, including quantitative pharmacological data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The established antiemetic properties of tropisetron, combined with its emerging potential in cognitive enhancement and neuroprotection, position it as a valuable tool for both current therapeutic applications and future drug discovery efforts. Further research into the nuanced interactions of tropisetron with these two important receptor systems will undoubtedly continue to uncover novel therapeutic opportunities.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]

- 7. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. researchgate.net [researchgate.net]

- 12. studylib.net [studylib.net]

- 13. revvity.com [revvity.com]

Tropisetron Hydrochloride's Role in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron (B1223216) hydrochloride, a well-established 5-HT3 receptor antagonist, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest beyond its primary indication as an antiemetic. This technical guide provides an in-depth exploration of the molecular mechanisms underlying tropisetron's role in modulating the inflammatory response. It details the compound's interactions with key signaling pathways, including the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) cholinergic anti-inflammatory pathway and the 5-HT3 receptor-mediated pathways, and their subsequent effects on cytokine production and immune cell function. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in immunology and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, neuroinflammatory disorders, and certain cancers. Tropisetron hydrochloride, known chemically as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate hydrochloride, has emerged as a promising immunomodulatory agent.[1] Its dual action as a potent 5-HT3 receptor antagonist and a partial agonist of the α7nAChR underpins its multifaceted anti-inflammatory effects.[2] This guide will dissect the core mechanisms of tropisetron's anti-inflammatory action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding tropisetron's binding affinities, functional potencies, and its effects on inflammatory markers from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities and Functional Potencies of Tropisetron

| Receptor Subtype | Ligand | K i (nM) | EC 50 /IC 50 | Assay Type | Reference(s) |

| α7 nAChR | Tropisetron | 6.9 | ~2.4 µM (EC 50 ) | Electrophysiology (Xenopus oocytes) | [2][3] |

| α7β2 nAChR | Tropisetron | - | ~1.5 µM (EC 50 ) | Electrophysiology (Xenopus oocytes) | [3] |

| 5-HT3 Receptor | Tropisetron | 5.3 | 70.1 nM (IC 50 ) | Radioligand binding assay | [2] |

| α4β2 nAChR | Tropisetron | >10,000 | - | Radioligand binding assay | [2] |

| α3β4 nAChR | Tropisetron | - | 1.8 µM (IC 50 ) | Electrophysiology | [1] |

Table 2: In Vivo Anti-inflammatory Effects of Tropisetron in Animal Models

| Animal Model | Inflammatory Condition | Tropisetron Dosage | Key Findings | Reference(s) |

| Rat | Acetic acid-induced colitis | 2 mg/kg (IP or IR) | Decreased macroscopic and microscopic damage scores; Reduced MPO activity and MDA content; Decreased levels of IL-1β, IL-6, and TNF-α. | [4][5] |

| Rat | TNBS-induced colitis | 2 mg/kg/day (IP) for 6 days | Significantly reduced macroscopic and microscopic colonic damage; Reduced MPO activity; Decreased levels of IL-1β, IL-6, and TNF-α. | [6] |

| Rat | Spared nerve injury (neuropathic pain) | 17.47 µg (intrathecal) | Alleviated mechanical allodynia and thermal hyperalgesia; Decreased spinal cord levels of IL-1β, IL-6, and TNF-α. | [7] |

| Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | Not specified | Reduced iba-1 positive microglia; Down-regulated gene and protein expression of IL-1β, IL-6, and TNF-α in the cerebral cortex. | [8] |

Signaling Pathways and Mechanisms of Action

Tropisetron exerts its anti-inflammatory effects through multiple signaling pathways. The primary mechanisms involve the activation of the cholinergic anti-inflammatory pathway via α7nAChR and the antagonism of the pro-inflammatory effects mediated by 5-HT3 receptors.

α7 Nicotinic Acetylcholine Receptor (α7nAChR) Pathway

Tropisetron acts as a partial agonist at α7nAChRs, which are expressed on various immune cells, including macrophages and microglia, as well as on neurons.[7] Activation of α7nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that inhibits cytokine production.

-

p38 MAPK-CREB Pathway Inhibition: In models of neuroinflammation and neuropathic pain, tropisetron's activation of α7nAChR leads to the downregulation of phosphorylated p38 mitogen-activated protein kinase (p-p38MAPK) and cAMP-response element binding protein (CREB).[7][9] This inhibition results in a significant reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The effects of tropisetron on this pathway can be abolished by pre-treatment with an α7nAChR antagonist like methyllycaconitine (B43530) (MLA).[7][9]

5-HT3 Receptor-Mediated Pathways

As a potent 5-HT3 receptor antagonist, tropisetron blocks the pro-inflammatory actions of serotonin (B10506) (5-hydroxytryptamine, 5-HT) that are mediated through this receptor.

-

NF-κB and SP/NK1R Signaling Pathway Inhibition: In the context of neuroinflammation, tropisetron has been shown to inhibit the nuclear factor-kappa B (NF-κB) and substance P/neurokinin 1 receptor (SP/NK1R) signaling pathways.[8] By blocking 5-HT3R, tropisetron prevents the activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[8] This leads to a reduction in microglial activation and cytokine production.[8]

Calcineurin-NFAT Pathway

In human T cells, tropisetron has been found to inhibit T cell activation by targeting the calcineurin pathway.[10] This action appears to be independent of its effects on serotonin receptors. Tropisetron inhibits the DNA binding and transcriptional activity of the Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which are crucial for the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine in T cell proliferation and the adaptive immune response.[10]

Other Potential Mechanisms

-

JAK2/STAT3 Signaling: In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), tropisetron has been shown to upregulate the transcription of TLR2, TLR4, JAK2, and STAT3 genes, while paradoxically suppressing the secretion of pro-inflammatory cytokines like IL-1β, IL-17, and TNF-α.[11] At the same time, it promotes the expression and secretion of the anti-inflammatory cytokine IL-10.[11] This suggests a complex immunomodulatory role involving the JAK2/STAT3 pathway.

-

IRF3 Phosphorylation Inhibition: Recent studies have indicated that tropisetron can suppress the expression of IL-33, a cytokine involved in chronic inflammation, by inhibiting the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory effects of tropisetron.

In Vivo Model of TNBS-Induced Colitis in Rats

This protocol describes the induction and assessment of colitis in rats to evaluate the in vivo efficacy of tropisetron.[6][13]

Materials:

-

Male Wistar rats (200-250 g)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

This compound

-

Dexamethasone (B1670325) (positive control)

-

Anesthetic (e.g., ketamine/xylazine)

-

Flexible catheter

-

Myeloperoxidase (MPO) assay kit

-

ELISA kits for rat TNF-α, IL-1β, and IL-6

-

Formalin and histology supplies

Procedure:

-

Induction of Colitis:

-

Fast rats for 24 hours with free access to water.

-

Anesthetize the rats.

-

Instill 1 ml of 5% TNBS in 50% ethanol into the colon via a flexible catheter inserted 8 cm into the anus.

-

Keep the rats in a head-down position for a few minutes to prevent leakage.

-

-

Treatment:

-

Two hours after colitis induction, administer tropisetron (2 mg/kg, i.p.) or dexamethasone (1 mg/kg, i.p.) daily for 6 days.

-

The control group receives an equivalent volume of saline.

-

-

Assessment (Day 7):

-

Euthanize the rats and collect the distal 8 cm of the colon.

-

Macroscopic Scoring: Score the colonic damage based on a standardized scale (e.g., Wallace criteria).

-

Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score for inflammation severity, extent, and crypt damage.

-

MPO Activity: Homogenize a pre-weighed piece of colonic tissue and measure MPO activity as an indicator of neutrophil infiltration using a commercial kit.

-

Cytokine Measurement: Homogenize another piece of colonic tissue and measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

-

Western Blot for Phosphorylated p38 MAPK

This protocol details the procedure for detecting the phosphorylation status of p38 MAPK in cell lysates treated with tropisetron.

Materials:

-

Cell line (e.g., PC12 cells, microglia)

-

This compound

-

Stimulant (e.g., high glucose, LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (e.g., 1:1000 dilution), rabbit anti-total p38 MAPK (e.g., 1:1000 dilution)

-

HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with desired concentrations of tropisetron for a specified time (e.g., 1 hour).

-

Stimulate cells with the inflammatory agent (e.g., high glucose for 72 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Re-probe with the primary antibody against total p38 MAPK to normalize for protein loading.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of tropisetron on NF-κB activation.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct

-

This compound

-

NF-κB activator (e.g., TNF-α, PMA)

-

Cell culture medium

-

Luciferase assay reagent

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a 96-well white opaque plate and incubate overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of tropisetron for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle).

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of tropisetron.

-

Conclusion

This compound demonstrates robust anti-inflammatory effects through a multi-pronged mechanism of action. Its ability to activate the α7nAChR-mediated cholinergic anti-inflammatory pathway and antagonize 5-HT3 receptor-driven pro-inflammatory signaling makes it a compelling candidate for further investigation in the treatment of various inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of tropisetron in inflammation. Future research should focus on delineating the precise interplay between these pathways and exploring the efficacy of tropisetron in a broader range of preclinical inflammatory models and eventually in clinical trials for inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Treatment of fibromyalgia with tropisetron, a 5HT3 serotonin antagonist: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of fibromyalgia with tropisetron--dose and efficacy correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. abcam.com [abcam.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nacalai.com [nacalai.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Synthesis of Tropisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of tropisetron (B1223216) hydrochloride, a potent and selective 5-HT3 receptor antagonist. The document covers its historical discovery, detailed synthesis protocols, mechanism of action, and key experimental methodologies for its characterization, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.